![molecular formula C22H27N3O4S B4017810 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4017810.png)
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Description
Synthesis Analysis
- One-Pot Multistep Synthesis : The synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation reaction showcases a complex synthetic pathway that could be analogous to synthesizing the target compound, emphasizing regiocontrol and step economy in the synthesis of complex molecules (Bagley et al., 2005).
Molecular Structure Analysis
- X-Ray Crystallography : Studies have employed X-ray crystallography to determine the molecular and electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which provides a foundation for understanding the structural configuration and spatial orientation of similar compounds (Rublova et al., 2017).
Chemical Reactions and Properties
- Electrophilic Substitutions : The reactions of 2,5-dimethyl pyrrole with phenylsulfonyl chloride explored electrophilic substitutions, which are relevant for understanding the chemical reactivity and interaction potential of the target compound (Seo et al., 1999).
Physical Properties Analysis
- Ionic Conductivity and Thermal Stability : The characterization of N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide-LiTFSI–poly(ethylene glycol) dimethyl ether mixture as an electrolyte in Li/S cells highlights improvements in ionic conductivity and thermal stability, which could be insightful for understanding the physical properties of similar compounds (Shin & Cairns, 2008).
Chemical Properties Analysis
- Reactivity and Mechanism : The reaction mechanism and reactivity of pyridine N-oxides with phenylsulfonylallene, resulting in the formation of cycloadducts, provide a detailed view of the chemical behavior and properties that could be expected from the target compound (Matsuoka et al., 1993).
properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-10-11-17(2)20(14-16)25(30(3,28)29)15-21(26)23-19-9-5-4-8-18(19)22(27)24-12-6-7-13-24/h4-5,8-11,14H,6-7,12-13,15H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSPKKZVPUHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7135550 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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